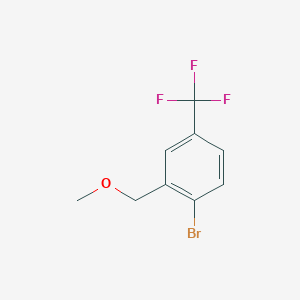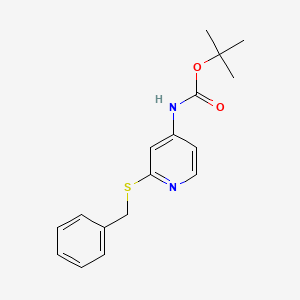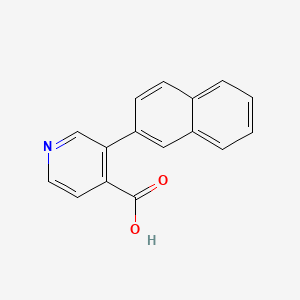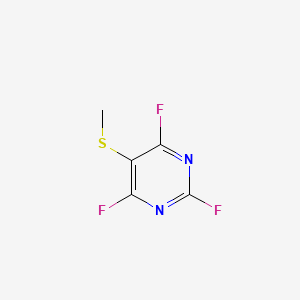
t-Butyl 1-bromocyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
T-Butyl 1-bromocyclopropane-1-carboxylate is a chemical compound. While there isn’t much specific information available on this exact compound, we can infer some properties based on similar compounds. For instance, bromocyclopropane is an organobromine compound with the chemical formula C3H5Br . It’s a member of the haloalkane family .
Synthesis Analysis
The synthesis of similar compounds like bromocyclopropane involves treating silver cyclopropanecarboxylate with bromine . Another related compound, bicyclo[1.1.0]butane-1-carboxylate, was prepared by K Wiberg in 1959 by treating methyl 3-bromocyclobutanecarboxylate with triphenylmethylsodium (Ph3CNa) in diethyl ether .Chemical Reactions Analysis
Bromocyclopropane, a related compound, reacts with magnesium using diethyl ether as a solvent, yielding about 25–30% of the cyclopropylmagnesium bromide Grignard reagent . It also isomerizes on heating to produce 1-bromopropene and 3-bromopropene .Wirkmechanismus
Mode of Action
The compound is known to participate in reactions involving the cleavage of the C−O bond in tert-butyl carbamates, carbonates, esters, and ethers . This process is facilitated by the tris-4-bromophenylamminium cation radical, also known as magic blue (MB•+), and hydrosilane .
Biochemical Pathways
The compound’s ability to participate in reactions involving the cleavage of the c−o bond in tert-butyl groups suggests it may influence pathways involving these groups .
Result of Action
The primary result of the action of Tert-Butyl 1-bromocyclopropanecarboxylate is the cleavage of the C−O bond in tert-butyl carbamates, carbonates, esters, and ethers . This can lead to the formation of new compounds, depending on the specific reaction conditions .
Action Environment
The action of Tert-Butyl 1-bromocyclopropanecarboxylate is influenced by various environmental factors. For instance, the presence of the tris-4-bromophenylamminium cation radical and hydrosilane can facilitate the compound’s reactions .
Vorteile Und Einschränkungen Für Laborexperimente
T-Butyl 1-bromocyclopropane-1-carboxylate is a versatile reagent that can be used in a variety of chemical reactions. It is relatively inexpensive and can be easily obtained from chemical suppliers. However, this compound is a highly reactive compound and must be handled with care. It is also volatile and must be stored in a cool, dry place.
Zukünftige Richtungen
In the future, t-Butyl 1-bromocyclopropane-1-carboxylate may be used in the synthesis of more complex molecules, such as peptides and proteins. It may also be used in the synthesis of new materials, such as polymers and nanomaterials. In addition, this compound may be used in the synthesis of new drugs and other compounds. Finally, this compound may be used in the synthesis of new catalysts, which can be used in a variety of chemical reactions.
Synthesemethoden
T-Butyl 1-bromocyclopropane-1-carboxylate is synthesized from the reaction of bromocyclopropane and sodium t-butoxide. The reaction proceeds in the presence of a base and a catalyst, such as a Lewis acid or a Brønsted acid. The reaction of bromocyclopropane and sodium t-butoxide yields a mixture of this compound and t-butyl 1-bromocyclopropane-2-carboxylate. The two products can be separated by column chromatography or by crystallization.
Wissenschaftliche Forschungsanwendungen
T-Butyl 1-bromocyclopropane-1-carboxylate has been widely used in the synthesis of biologically active compounds, such as peptides, nucleosides, and small molecules. It has also been used in the synthesis of drugs, such as antibiotics and antifungals. In addition, this compound has been used in the synthesis of polymers and other materials.
Eigenschaften
IUPAC Name |
tert-butyl 1-bromocyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2/c1-7(2,3)11-6(10)8(9)4-5-8/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZMQFSILZOXIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2'-dimethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole, 97% (99% ee)](/img/structure/B6301670.png)











![Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B6301758.png)
![[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]silver;difluoromethane](/img/structure/B6301771.png)